2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with glyoxal or other aldehydes under acidic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The ethanamine side chain can be introduced through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly for targeting central nervous system disorders and inflammatory diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine
- 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine
- (3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Uniqueness
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific imidazo[4,5-c]pyridine core, which provides distinct electronic and steric properties compared to other imidazo[4,5-b]pyridine derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
CAS No. |
933718-55-9 |
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Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h2,4-5H,1,3,9H2,(H,11,12) |
InChI Key |
OPLLJOLYQMXNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CCN |
Origin of Product |
United States |
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